2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid
Description
2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid is a specialized chemical building block used in pharmaceutical and organic synthesis. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol . The structure features a tert-butoxycarbonyl (Boc)-protected piperidine ring with a 4-methyl substituent and an oxyacetic acid side chain. The Boc group enhances solubility and stability during synthetic processes, while the methyl group introduces steric hindrance, influencing reactivity and conformational preferences .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyacetic acid |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(4,6-8-14)18-9-10(15)16/h5-9H2,1-4H3,(H,15,16) |
InChI Key |
ORRLBLXEDKTWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid typically involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound can involve similar reaction conditions but optimized for larger volumes. This might include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the BOC group and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Strong acids such as trifluoroacetic acid or hydrochloric acid in methanol are used for deprotection.
Substitution: Various nucleophiles can be used to replace the BOC group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group results in the formation of the free amine .
Scientific Research Applications
2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid primarily involves the protection of amines. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Functional Group Modifications
Biological Activity
2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid, also known by its CAS number 872850-31-2, is a compound of interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 257.33 g/mol. Its structure features a piperidine ring, which is commonly associated with various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Inhibition of Enzymatic Activity : Many piperidine derivatives have shown potential as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have demonstrated that modifications to the piperidine structure can enhance inhibitory potency against these enzymes, which are critical in neurodegenerative diseases such as Alzheimer's .
- Antiparasitic Activity : Compounds structurally related to this compound have been evaluated for their effects on parasitic infections. For example, certain derivatives have shown efficacy against Trypanosoma brucei and Leishmania species, suggesting that similar compounds may possess antiparasitic properties .
The biological mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may act as a competitive or non-competitive inhibitor of specific enzymes, potentially leading to altered metabolic pathways within target organisms.
- Receptor Interaction : Similar compounds have been shown to interact with neurotransmitter receptors, influencing signaling pathways that could affect neuronal health and function.
- Cellular Uptake : The presence of the tert-butoxycarbonyl group may enhance lipophilicity, facilitating cellular uptake and subsequent biological activity.
Research Findings
Recent studies have explored the biological activity of related compounds. Below is a summary of key findings:
Case Studies
- Acetylcholinesterase Inhibition : A study demonstrated that certain piperidine derivatives exhibited strong inhibition against AChE, which is crucial for the treatment of cognitive disorders. The compound's IC50 values were significantly lower than those of existing drugs, indicating higher potency .
- Antiparasitic Effects : Research on chroman derivatives showed promising results against parasitic enzymes with low toxicity profiles, suggesting that modifications to the piperidine structure could enhance therapeutic indices in antiparasitic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
